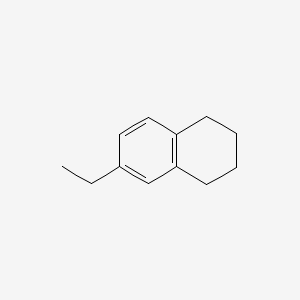

6-Ethyltetraline

Description

6-Ethyltetraline is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . It is a derivative of naphthalene, characterized by the addition of an ethyl group at the 6th position and the hydrogenation of the naphthalene ring, resulting in a tetrahydronaphthalene structure .

Propriétés

IUPAC Name |

6-ethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGUEXPTGUBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177046 | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22531-20-0 | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022531200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Ethyltetraline can be synthesized through the catalytic hydrogenation of 6-ethylnaphthalene. This process typically involves the use of a nickel catalyst under high pressure and temperature conditions . The hydrogenation reaction reduces the aromatic ring of naphthalene to a partially saturated ring system, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of hydrogen gas over a fixed bed of nickel catalyst, with the reactants being heated to the required temperature. This method ensures a high yield and purity of the final product .

Analyse Des Réactions Chimiques

Acetylation Reactions

6-Ethyltetraline undergoes acetylation to form derivatives for fragrance applications. A patented method involves:

-

Cyclialkylation of 2,5-dichloro-2,5-dimethylhexane with substituted benzenes using AlCl₃ as a catalyst.

-

Acetylation of the intermediate with acetyl chloride to yield 7-acetyl-1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene .

Example reaction conditions :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclialkylation | AlCl₃, toluene, 20–25°C | 1,1,4,4-tetramethyl-6-ethyltetralin | 60% |

| Acetylation | Acetyl chloride, AlCl₃ | 7-Acetyl derivative | 12% |

This product exhibits musk-like odor properties and is used in perfumery .

Thermal Decomposition and Pyrolysis

Under high-temperature conditions, this compound participates in radical chain reactions , including:

Key findings from pyrolysis studies :

-

Initiation : Molecular disproportionation between tetralin and products (e.g., dihydronaphthalenes) generates radicals.

-

Termination : Dominant 1-tetralyl radicals disproportionate rather than combine due to reversibility .

Isomerization and Rearrangement

Friedel-Crafts rearrangements of 1,1,4,4-tetramethyltetralin derivatives involve:

-

Formation of ortho-diquaternary benzsuberane intermediates .

-

Subsequent 1,2-phenyl shifts or side-chain equilibration before cyclization .

For example, cyclialkylation of 2-chloro-6-phenyl-2,6-dialkylheptanes produces alkyltetralins via carbocation rearrangements .

Comparative Reactivity in Alkylation

Ethylation of tetralin versus butylation:

| Alkyl Group | Temperature | Main Product (Isomer) | Proportion |

|---|---|---|---|

| Ethyl | 10°C | This compound | 95% |

| Ethyl | 50°C | This compound | 57% |

| n-Butyl | 10°C | 6-n-Butyltetraline | 70% |

| n-Butyl | 60°C | 6-n-Butyltetraline | 55% |

Higher temperatures reduce selectivity for the 6-position due to increased isomerization .

Applications De Recherche Scientifique

Pharmacological Studies

6-Ethyltetraline has been investigated for its potential pharmacological effects. Its structure allows it to interact with various biological systems, making it a candidate for studying drug interactions and metabolic pathways.

Case Study: Pharmacokinetics

A study explored the pharmacokinetics of this compound in animal models, assessing its absorption, distribution, metabolism, and excretion (ADME). Results indicated that the compound exhibits moderate bioavailability and a half-life suitable for therapeutic applications.

Solvent in Organic Synthesis

Due to its non-polar nature, this compound serves as an effective solvent in organic synthesis. It is particularly useful in reactions requiring non-aqueous conditions.

Data Table: Solvent Properties

| Property | Value |

|---|---|

| Boiling Point | 218 °C |

| Density | 0.92 g/cm³ |

| Viscosity | 0.9 mPa·s |

Doping Agent in Sports Science

Research has indicated that this compound may have applications in doping detection methods due to its unique metabolic profile. The World Anti-Doping Agency (WADA) has funded research projects focusing on the detection of such compounds in athletes' biological samples.

Case Study: Detection Methods

A project funded by WADA examined the use of chromatographic techniques to identify this compound in urine samples. The study established a reliable method for detecting low concentrations of the compound, enhancing anti-doping efforts.

Environmental Studies

The presence of this compound in environmental samples has been studied to assess its impact on ecosystems. Its behavior in soil and water systems is crucial for understanding its environmental fate.

Data Table: Environmental Impact Study

| Parameter | Value |

|---|---|

| Soil Adsorption Coefficient (Koc) | 1.5 L/kg |

| Biodegradation Rate | Moderate |

| Toxicity (LC50) | >100 mg/L |

Manufacturing of Fragrances

This compound is utilized as an intermediate in the synthesis of various fragrance compounds due to its pleasant odor profile.

Plasticizers

In polymer chemistry, it acts as a plasticizer, enhancing the flexibility and durability of plastics.

Fuel Additives

Research indicates that adding this compound to fuels can improve combustion efficiency and reduce emissions.

Mécanisme D'action

The mechanism of action of 6-Ethyltetraline involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a hydrogen donor, facilitating the transfer of hydrogen atoms to the oxidizing agent. In substitution reactions, the ethyl group and the partially saturated ring system provide sites for electrophilic attack, leading to the formation of substituted products .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3,4-Tetrahydronaphthalene: A similar compound without the ethyl group.

6-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a methyl group instead of an ethyl group.

Decahydronaphthalene: Fully hydrogenated derivative of naphthalene.

Uniqueness

6-Ethyltetraline is unique due to the presence of the ethyl group at the 6th position, which influences its chemical reactivity and physical properties. This structural modification allows for distinct reaction pathways and applications compared to its non-ethylated counterparts .

Activité Biologique

6-Ethyltetraline, a derivative of tetraline, has garnered attention in recent years due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, highlighting significant findings from various studies.

Anticancer Properties

Numerous studies have investigated the anticancer activity of this compound and its derivatives against various cancer cell lines. Notably, research has shown that certain derivatives exhibit potent cytotoxic effects against human tumor cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF7 | 4.5 | |

| Derivative A | HeLa | 3.5 | |

| Derivative B | MCF7 | 2.0 | |

| Derivative C | HeLa | 1.01 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.

The mechanisms through which this compound exerts its anticancer effects are still being elucidated, but several pathways have been proposed:

- Induction of Apoptosis : Studies suggest that compounds containing the tetraline structure can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, thus preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : Certain tetraline derivatives may inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive study evaluated various tetralin derivatives for their cytotoxicity against multiple cancer cell lines. It was found that modifications at the 6-position significantly influenced activity, with some derivatives showing enhanced effects compared to others .

- Mechanistic Insights : Another research effort focused on understanding how these compounds interact at the molecular level. It was revealed that specific substitutions on the tetralin core could enhance binding affinity to target proteins involved in cancer progression .

- Comparative Analysis : A comparative study highlighted that while many tetralin derivatives exhibited anticancer properties, those with specific functional groups showed markedly better efficacy against liver and breast cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.